N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer and anti-inflammatory agent.
Material Science: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe for imaging applications.
Environmental Science: It has been explored as a sensor for detecting heavy metal ions in water samples.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it can inhibit various kinases that regulate cell growth and division, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propionamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide stands out due to its unique combination of the benzothiazole and benzamide moieties, which confer distinct biological activities. Its strong fluorescence properties also make it particularly useful in material science applications .
Properties
Molecular Formula |
C23H20N2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H20N2OS/c1-3-16-9-12-17(13-10-16)22(26)24-20-14-18(11-8-15(20)2)23-25-19-6-4-5-7-21(19)27-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
IMZXZJLGBYBWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.